N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide
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Overview
Description
N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with aniline derivatives under specific conditions. One common method involves the use of triphenyl phosphite in pyridine as a solvent, with the reaction carried out at high temperatures (around 100°C) for an extended period (over 24 hours) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The compound’s cytotoxic effects on cancer cells are believed to be due to its ability to induce apoptosis (programmed cell death) by targeting specific cellular pathways .
Comparison with Similar Compounds
N-[3-(Pyrazine-2-amido)phenyl]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-(Pyrazine-2-carbonyl)piperazine) derivatives: These compounds have shown significant anti-tubercular activity and share structural similarities with this compound.
The uniqueness of this compound lies in its specific amido and carboxamide functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXEAYEBPSQSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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